molecular formula C21H14F3N3O2 B4806813 (5E)-3-phenyl-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione

(5E)-3-phenyl-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione

Cat. No.: B4806813
M. Wt: 397.3 g/mol
InChI Key: REAWVTJTRCOUPW-QGOAFFKASA-N
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Description

(5E)-3-phenyl-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-phenyl-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-(trifluoromethyl)benzaldehyde with 1H-pyrrole-2-carbaldehyde, followed by cyclization with phenylhydrazine and subsequent oxidation to form the imidazolidine-2,4-dione core. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-phenyl-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-phenyl-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-3-phenyl-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions include signal transduction and gene expression regulation, which are crucial for its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    (5E)-3-phenyl-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione: Unique due to its trifluoromethyl group and imidazolidine-2,4-dione core.

    (5E)-3-phenyl-5-({1-[3-(methyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (5E)-3-phenyl-5-({1-[3-(chloromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione: Contains a chloromethyl group, leading to different chemical properties.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.

Properties

IUPAC Name

(5E)-3-phenyl-5-[[1-[3-(trifluoromethyl)phenyl]pyrrol-2-yl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O2/c22-21(23,24)14-6-4-9-16(12-14)26-11-5-10-17(26)13-18-19(28)27(20(29)25-18)15-7-2-1-3-8-15/h1-13H,(H,25,29)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAWVTJTRCOUPW-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=CC(=C4)C(F)(F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CN3C4=CC=CC(=C4)C(F)(F)F)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-phenyl-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione
Reactant of Route 2
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(5E)-3-phenyl-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione
Reactant of Route 3
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(5E)-3-phenyl-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-3-phenyl-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-3-phenyl-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5E)-3-phenyl-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione

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